4-[(3-Methoxyphenyl)methoxy]butan-2-one
Description
4-[(3-Methoxyphenyl)methoxy]butan-2-one is a ketone derivative featuring a butan-2-one backbone (four-carbon chain with a ketone at position 2) substituted at position 4 with a (3-methoxyphenyl)methoxy group. This structure combines aromatic and ether functionalities, making it a compound of interest in medicinal chemistry and fragrance applications.
Properties
CAS No. |
90033-48-0 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)methoxy]butan-2-one |
InChI |
InChI=1S/C12H16O3/c1-10(13)6-7-15-9-11-4-3-5-12(8-11)14-2/h3-5,8H,6-7,9H2,1-2H3 |
InChI Key |
XGECAGQKWHUXPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCOCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Substituent Position and Functional Groups
4-(4-Methoxyphenyl)butan-2-one
- Structure : Methoxy group directly attached to the phenyl ring at the para position (C4), lacking the benzyloxy linker.
- Properties : Used as a flavoring agent due to its aromatic profile. Higher volatility compared to compounds with bulkier substituents .
4-(3-Nitrophenyl)butan-2-one (4g) Structure: Nitro group at the meta position (C3) of the phenyl ring. Synthesized in 78% yield using ethyl acetate/hexane (4:6) .
4-(4-Hydroxyphenyl)butan-2-one Structure: Hydroxyl group replaces the methoxy at the para position. Applications: Subject to IFRA safety standards due to its use in fragrances. Hydroxyl group increases polarity, affecting solubility in non-polar matrices .
4-(6-Methoxy-2-naphthyl)butan-2-one (I)
- Structure : Naphthyl group with methoxy at position 5.
- Properties : Extended aromatic system enhances UV absorption, relevant in photochemical studies. Relative retention time (RRT) of 1.10 in HPLC analysis .
1,1,1-Trifluoro-4-[4-(methoxy)phenoxy]butan-2-one Structure: Trifluoromethyl group at position 1 and methoxyphenoxy substituent. Properties: Fluorination increases metabolic stability and lipophilicity, making it valuable in pharmaceutical research .
Q & A
Q. Optimization Tips :
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity.
- Monitor reaction progress using TLC or GC-MS to minimize over-reaction.
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?
Answer:
Key techniques include:
- NMR Spectroscopy :
- IR Spectroscopy : Strong C=O stretch (~1715 cm⁻¹) and aromatic C-O (1250 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 222 (C₁₂H₁₄O₃⁺) and fragments corresponding to methoxyphenyl loss (e.g., m/z 135) .
Validation : Compare with computational spectra (e.g., PubChem data ) and reference analogs like zingerone .
Advanced: How does the electronic nature of the 3-methoxyphenyl substituent influence the reactivity of this compound in nucleophilic addition reactions?
Answer:
The 3-methoxy group is electron-donating (+M effect), activating the phenyl ring toward electrophilic substitution but deactivating the adjacent methoxy bridge. This dual effect impacts reactivity:
- Ketone Reactivity : The electron-withdrawing nature of the carbonyl group is partially offset by the methoxy substituent, making the ketone less electrophilic compared to non-substituted analogs. This reduces nucleophilic attack rates (e.g., Grignard reactions) unless strong bases (e.g., LDA) are used .
- Aromatic Reactivity : The 3-methoxy group directs electrophiles to the para position of the phenyl ring, enabling regioselective functionalization (e.g., nitration or halogenation) .
Q. Experimental Validation :
- Conduct Hammett studies to quantify substituent effects.
- Compare reaction rates with 4-methoxy and unsubstituted analogs .
Advanced: What computational chemistry approaches are suitable for predicting the biological targets of this compound, and how can researchers validate these predictions experimentally?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., trypanothione reductase, as seen in related chlorophenylbutanones ). Focus on hydrogen bonding with the methoxy group and hydrophobic interactions with the phenyl ring.
- QSAR Modeling : Corrogate substituent parameters (e.g., logP, polar surface area) with bioactivity data from analogs like 3-bromo-4-(4-methoxyphenyl)butan-2-one .
Q. Validation Steps :
- In Vitro Assays : Test inhibition of target enzymes (e.g., acetylcholinesterase) using spectrophotometric methods.
- Cell-Based Studies : Evaluate cytotoxicity (MTT assay) and apoptosis induction in relevant cell lines .
Advanced: In comparative studies, how do structural analogs of this compound with varying substituent positions (e.g., 4-methoxy vs. 3-methoxy) differ in their physicochemical and biological properties?
Answer:
| Property | 3-Methoxy Analog | 4-Methoxy Analog (Anisylacetone ) |
|---|---|---|
| logP | ~2.1 (higher lipophilicity) | ~1.8 |
| Solubility (H₂O) | 0.5 mg/mL | 1.2 mg/mL |
| Bioactivity | Moderate COX-2 inhibition | Stronger antifungal activity |
Q. Mechanistic Insights :
- The 3-methoxy group sterically hinders planar binding to enzyme active sites, reducing efficacy against flat-binding targets (e.g., DNA topoisomerases).
- 4-Methoxy analogs exhibit better π-π stacking with aromatic residues in fungal CYP51 .
Advanced: Are there conflicting reports on the biological activity of this compound, and how can researchers resolve such discrepancies?
Answer:
Discrepancies arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. NIH/3T3) or enzyme sources (recombinant vs. native).
- Purity Issues : Trace solvents (e.g., DMSO) in stock solutions may artifactually enhance/inhibit activity .
Q. Resolution Strategies :
- Standardize protocols (e.g., OECD guidelines for cytotoxicity).
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Validate via structure-activity relationship (SAR) studies with purified analogs .
Basic: What are the key safety considerations when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Waste Disposal : Segregate halogenated waste (if brominated analogs are synthesized) and incinerate via certified facilities .
Q. Emergency Measures :
- Skin contact: Wash with soap/water for 15 minutes.
- Spills: Absorb with vermiculite and neutralize with 10% acetic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
